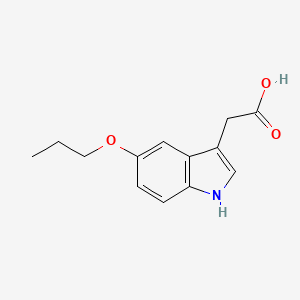

2-(5-Propoxy-1H-indol-3-YL)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-propoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-5-17-10-3-4-12-11(7-10)9(8-14-12)6-13(15)16/h3-4,7-8,14H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDISIAAAWVDPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Propoxy 1h Indol 3 Yl Acetic Acid and Its Analogs

Established Synthetic Routes for the Indole-3-acetic Acid Core Structure

The foundational indole-3-acetic acid (IAA) structure can be synthesized through various established methods. One of the most common is the Fischer indole (B1671886) synthesis . This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For IAA, glutamic acid can be converted to the necessary aldehyde via Strecker degradation and then reacted with phenylhydrazine. wikipedia.org

Another notable method is the reaction of indole with glycolic acid in the presence of a base at high temperatures (around 250°C). wikipedia.org This approach directly introduces the acetic acid moiety at the C3 position of the indole ring.

Other synthetic strategies that have been developed since the initial synthesis from indole-3-acetonitrile include:

Hydrolysis of indole-3-acetonitrile. orgsyn.org

Reaction of gramine-type compounds with cyanide followed by hydrolysis. orgsyn.org

Reaction of indole with ethyl diazoacetate followed by hydrolysis. orgsyn.org

Oxidation of indole-3-pyruvic acid. orgsyn.org

The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the specific substituents required on the indole ring.

Strategies for the Regioselective Introduction of the 5-Propoxy Moiety onto the Indole Ring

Introducing a propoxy group specifically at the C5 position of the indole ring requires regioselective control. This is often achieved by starting with a pre-functionalized benzene (B151609) derivative that already contains the propoxy group or a precursor group at the desired position.

One common strategy involves the use of a substituted phenylhydrazine in the Fischer indole synthesis. For the synthesis of 2-(5-Propoxy-1H-indol-3-YL)acetic acid, one would start with (4-propoxyphenyl)hydrazine . This hydrazine, when reacted with a suitable aldehyde or ketone, will cyclize to form the indole ring with the propoxy group already in the 5-position. The regioselectivity is dictated by the initial substitution pattern of the phenylhydrazine.

Alternatively, electrophilic aromatic substitution on a pre-formed indole ring can be employed, though this can sometimes lead to a mixture of isomers. However, by carefully choosing the reaction conditions and directing groups, it is possible to favor substitution at the C5 position. For instance, starting with 5-hydroxyindole, a Williamson ether synthesis can be performed using a propyl halide (e.g., 1-bromopropane) in the presence of a base to introduce the propoxy group.

Methods for C2-Alkylation Leading to the Acetic Acid Side Chain

While the most common and naturally occurring indole acetic acid has the side chain at the C3 position, methods for C2-alkylation have also been developed. These methods are crucial for synthesizing analogs and exploring the structure-activity relationships of indole derivatives.

Direct C2-alkylation of indoles can be challenging due to the higher nucleophilicity of the C3 position. nih.gov Therefore, strategies often involve either blocking the C3 position or using specific catalysts to direct the alkylation to C2.

One approach is the transition metal-catalyzed C-H activation . Rhodium(I)-catalyzed chelation-assisted C2-selective C-H decarbonylative alkylation of indoles with alkyl carboxylic acids has been reported. researchgate.net This method allows for the direct introduction of an alkyl group at the C2 position.

Another strategy involves the use of a directing group on the indole nitrogen. This group can coordinate to a metal catalyst and direct the C-H activation and subsequent alkylation to the adjacent C2 position.

Furthermore, a palladium-catalyzed enantioselective redox-relay Heck reaction of 2-indole triflates with alkenes provides a route to indole derivatives with a stereocenter adjacent to the C2 position. nih.gov While this method doesn't directly install an acetic acid side chain, the resulting alkylated indole can be further functionalized.

For the synthesis of this compound specifically, if a route involving C2-alkylation is desired, one would typically start with a 5-propoxyindole and then employ one of the aforementioned methods to introduce the acetic acid precursor at the C2 position.

Derivatization Approaches for Modulating Biological Activity and Specificity

The biological activity of indole-3-acetic acid analogs can be fine-tuned by making specific structural modifications. These derivatizations can alter the compound's binding affinity to its target receptors, its metabolic stability, and its pharmacokinetic properties.

Modifications at the Indole Nitrogen (N1) Position

Alkylation or acylation at the N1 position of the indole ring is a common derivatization strategy. The introduction of different substituents on the indole nitrogen can significantly impact the molecule's electronic properties and steric profile.

For example, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base. This modification can influence the compound's lipophilicity and its ability to form hydrogen bonds.

| Modification | Reagents and Conditions | Potential Effect on Activity |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) | Increased lipophilicity, altered receptor binding |

| N-Acylation | Acyl chloride or anhydride, Base | Altered electronic properties, potential prodrug |

| N-Arylation | Aryl halide, Palladium catalyst | Introduction of bulky groups, altered π-stacking interactions |

Substitutions on the Acetic Acid Side Chain

Modifications to the acetic acid side chain can also lead to significant changes in biological activity. These can include esterification of the carboxylic acid, amidation, or the introduction of substituents on the α-carbon.

Esterification, for instance, can create prodrugs that are hydrolyzed in vivo to release the active carboxylic acid. Amidation can lead to compounds with different hydrogen bonding capabilities and metabolic stabilities.

| Modification | Reagents and Conditions | Potential Effect on Activity |

| Esterification | Alcohol, Acid catalyst | Increased lipophilicity, prodrug formation |

| Amidation | Amine, Coupling agent (e.g., DCC) | Altered hydrogen bonding, increased metabolic stability |

| α-Substitution | Alkylation of the enolate | Steric hindrance, potential for chiral analogs |

Analog Synthesis with Varied Alkoxy Chains at C5

Varying the length and nature of the alkoxy chain at the C5 position can systematically probe the steric and electronic requirements of the target receptor. This is a common strategy in medicinal chemistry to optimize ligand-receptor interactions.

Starting with 5-hydroxyindole, a series of analogs can be synthesized by reacting it with different alkyl halides (e.g., ethyl bromide, butyl bromide) via Williamson ether synthesis. This allows for the preparation of a library of compounds with varying alkoxy chain lengths.

| Alkoxy Group | Alkyl Halide | Expected Change in Lipophilicity |

| Methoxy | Methyl iodide | - |

| Ethoxy | Ethyl bromide | Increased |

| Butoxy | Butyl bromide | Further Increased |

| Isopropoxy | Isopropyl bromide | Increased with branching |

These synthetic and derivatization strategies provide a versatile toolkit for the preparation of this compound and a wide range of its analogs, enabling detailed studies of their structure-activity relationships.

Hybrid Molecule Design Incorporating Indole Acetic Acid Scaffolds

The indole-3-acetic acid (IAA) scaffold serves as a versatile template for the design of hybrid molecules, which are new chemical entities created by combining two or more pharmacophores or bioactive moieties. This strategy aims to develop novel compounds with improved or multi-target biological activities. The inherent biological relevance of the IAA structure, particularly its role as a phytohormone, makes it an attractive starting point for creating such hybrids. nih.govmdpi.com

The design of these hybrid molecules often involves linking the IAA core to another bioactive molecule through a suitable spacer. The selection of the linked molecule depends on the desired therapeutic target. For instance, researchers have synthesized hybrid compounds by coupling indole-3-acetic acid with other heterocyclic systems known for their pharmacological properties. nih.gov

A study detailed the design and synthesis of Schiff base triazoles derived from indole-3-acetic acid. In this work, indole-3-acetic acid was first converted to its corresponding 1,2,4-triazole derivative. Subsequently, Schiff bases were prepared by reacting the triazole with various substituted benzaldehydes. nih.gov This approach combines the known biological activities of indoles, triazoles, and Schiff bases to explore new chemical space for potential therapeutic agents. nih.gov

Table 1: Examples of Hybrid Molecules Based on Indole Acetic Acid

| Hybrid Molecule Type | Linked Moiety | Potential Application |

| Indole-Triazole-Schiff Base | Substituted Benzaldehydes | Antimicrobial, Antioxidant, Cytotoxic |

| Mefenamic Acid-Indole | Mefenamic Acid | Anti-inflammatory, PDE4 Inhibition |

This table is generated based on the principles of hybrid molecule design and examples found in the literature.

The synthesis of these hybrids requires versatile and efficient chemical reactions. For example, the formation of an amide bond between the carboxylic acid group of IAA and an amino group of another molecule is a common strategy. This can be achieved using standard peptide coupling reagents.

Advanced Synthetic Techniques for this compound Synthesis

To overcome the limitations of classical synthetic methods, such as long reaction times, harsh conditions, and moderate yields, advanced synthetic techniques have been applied to the synthesis of indole derivatives, including those of this compound. These modern methods often lead to higher efficiency, better yields, and more environmentally friendly processes.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of indoles. nih.govmdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov Classical indole syntheses, such as the Fischer, Bischler-Mohlau, and Madelung reactions, have all been successfully adapted to microwave conditions. nih.gov For the synthesis of this compound, employing microwave heating during the Fischer indole cyclization step could significantly enhance the reaction rate and efficiency. nih.govmdpi.com

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another effective method for enhancing reaction rates and yields in the synthesis of heterocyclic compounds. nih.govnih.gov Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to the formation of highly reactive species. nih.govresearchgate.net This technique has been successfully used for the synthesis of various indole derivatives, often under milder conditions and in shorter reaction times compared to conventional heating. nih.govresearchgate.nettandfonline.com A ligand-free copper-catalyzed coupling-cyclization reaction under ultrasound irradiation has been reported for the rapid synthesis of mefenamic acid-based indole derivatives, showcasing the potential of this technique for complex indole synthesis. nih.gov

Flow Chemistry:

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. In a flow chemistry setup, reagents are continuously pumped through a reactor where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize byproducts. This technology is particularly well-suited for multistep syntheses, as intermediates can be generated and used in subsequent steps without isolation.

The application of flow chemistry to the synthesis of indole-3-carboxylic acid esters has been demonstrated, highlighting its potential for the large-scale and on-demand production of IAA analogs. nih.gov A flow-based approach could be designed for the synthesis of this compound, potentially integrating the Fischer indole synthesis and subsequent functional group manipulations into a continuous process.

Table 2: Comparison of Advanced Synthetic Techniques

| Technique | Key Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. nih.gov |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, shorter reaction times, improved yields. nih.govnih.govresearchgate.net |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, potential for automation. |

This table summarizes the main benefits of the discussed advanced synthetic methodologies.

Structure Activity Relationship Sar Studies of 2 5 Propoxy 1h Indol 3 Yl Acetic Acid Analogs

Elucidation of Key Pharmacophoric Features for Specific Biological Interactions

The pharmacophore model for indole-3-acetic acid derivatives, including 2-(5-Propoxy-1H-indol-3-YL)acetic acid, generally consists of three key features: the indole (B1671886) ring, a carboxamide or carboxylic acid group, and a potential substitution on the indole scaffold. nih.govresearchgate.net These elements are crucial for the primary inhibitory or agonistic activity of these compounds. The specific nature and position of substituents on the indole ring can then modulate this activity. nih.gov

For a series of indole acetic acid sulfonate derivatives, the core pharmacophore responsible for inhibitory activity was identified as the indole ring, a carboxamide group, and a sulfonate group. nih.gov The substitutions on this main scaffold were found to increase the inhibitory potential. nih.gov In another study on alkoxyindole-3-acetic acid analogs as PPARγ/δ agonists, the key pharmacophoric elements included the alkoxyindole head, a central phenyl ring as a linker, and a carboxylic acid tail. Molecular modeling suggested that these analogs could adopt different binding modes, providing insight into their activity at PPAR receptors. nih.gov

The general pharmacophore for this class of compounds can be summarized in the following table:

| Pharmacophoric Feature | Description | Importance for Biological Interaction |

|---|---|---|

| Indole Ring | The bicyclic aromatic core structure. | Acts as a scaffold and can participate in hydrophobic and π-stacking interactions with the target protein. nih.gov |

| Acetic Acid Side Chain | A flexible side chain with a terminal carboxylic acid group. | Crucial for binding to many receptors, often forming electrostatic interactions or hydrogen bonds. nih.gov |

| C5-Propoxy Group | An alkoxy substituent at the 5-position of the indole ring. | Modulates lipophilicity, electronic properties, and steric interactions, thereby influencing potency and selectivity. nih.gov |

Impact of Substituents on the Indole Ring (e.g., C5-Propoxy and other positions) on Activity

Substituents on the indole ring play a significant role in modulating the biological activity of indole-3-acetic acid analogs. The nature, position, and size of these substituents can influence the compound's affinity for its target, as well as its pharmacokinetic properties.

In a study of alkoxyindole-3-acetic acid analogs as PPARγ/δ agonists, the position of the alkoxy group on the indole ring was found to be a key determinant of activity. nih.gov While this study did not specifically examine a propoxy group, it highlights the importance of the alkoxy substituent's location. The lipophilic tail of these analogs also had a significant effect on their activity. nih.gov

Research on other indole derivatives has shown that substitutions at various positions of the indole ring can have differential effects. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at the 4-position were found to be the least favorable for activity, while substitutions at the 7-position were the most favorable. researchgate.net Furthermore, the type of substituent matters; fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. researchgate.net

The efficiency of indole-3-acetic acid derivatives as enhancers of lipid peroxidation has been shown to increase with increasing electron density of the molecule. nih.gov This suggests that electron-donating groups on the indole ring could enhance this particular activity. The propoxy group is generally considered to be an electron-donating group, which could, in theory, enhance such activity.

The following table summarizes the general impact of indole ring substituents on activity:

| Substituent Position | General Impact on Activity | Example from Related Compounds |

|---|---|---|

| C4-Position | Often leads to decreased activity. researchgate.net | In 3-substituted 1H-indole-2-carboxylic acids, C4-substitution was the least favorable. researchgate.net |

| C5-Position | Can significantly enhance activity depending on the nature of the substituent. nih.gov | 5-substituted indole derivatives have attracted considerable attention due to their unique biological activities. nih.gov |

| C7-Position | Can be a favorable position for substitution. researchgate.net | In 3-substituted 1H-indole-2-carboxylic acids, C7-substitution was the most favorable. researchgate.net |

Role of the Acetic Acid Side Chain in Ligand-Receptor Recognition and Efficacy

The acetic acid side chain at the 3-position of the indole ring is a crucial element for the biological activity of many indole derivatives. This side chain can adopt various orientations relative to the indole ring, which is a key factor in its interaction with biological targets. unicamp.br

In the context of aldose reductase inhibitors, the position of the acetic acid group is critical. A study comparing 1- and 3-indole acetic acid derivatives found marked differences in their inhibitory activities. nih.gov Molecular modeling suggested that the more potent 1-indole acetic acid formed a stronger electrostatic interaction with NADP+. nih.gov This highlights the importance of the precise positioning of the acidic group for effective binding.

The cytotoxicity of indole-3-acetic acid derivatives, when activated by horseradish peroxidase, has been linked to the generation of radicals following the cleavage of the carbon-carbon bond in the side-chain. nih.govnih.gov This process leads to the formation of a skatolyl radical which can then interact with intracellular targets like DNA. nih.gov

Conformational Analysis and Identification of Bioactive Conformations

The conformational flexibility of the acetic acid side chain in indole-3-acetic acid derivatives is a key determinant of their biological activity. The orientation of this side chain relative to the indole ring can significantly impact how the molecule fits into a receptor's binding site. unicamp.br

In a study of alkoxyindole-3-acetic acid analogs, molecular modeling suggested two different binding modes, indicating that these molecules can adopt multiple bioactive conformations. nih.gov For other indole derivatives, such as those with a 5-5' linkage between two indole rings, the molecules were found to adopt more extended solution conformations compared to their 6-6' linked counterparts. nih.gov This difference in accessible shapes was correlated with their biological activity. nih.gov

The conformation of the side chain can be influenced by intramolecular interactions, such as hydrogen bonding, as well as interactions with the solvent or a receptor binding pocket.

Comparative SAR Analysis with Parent Indole-3-acetic Acid and other Indole Derivatives

A comparative analysis of the structure-activity relationships of this compound with its parent compound, indole-3-acetic acid (IAA), and other indole derivatives reveals the significant impact of substitutions on the indole ring.

The parent compound, IAA, is a well-known plant hormone, and its biological activity is highly dependent on its structure. wikipedia.org Substitutions on the indole ring can dramatically alter this activity. For instance, the introduction of a propoxy group at the C5 position increases the lipophilicity of the molecule compared to IAA. This change in physicochemical properties can affect how the molecule interacts with biological membranes and protein targets.

In a study on the enhancement of lipid peroxidation, the efficiency of indole-3-acetic acid derivatives was found to increase with the electron density of the molecule. nih.gov As the propoxy group is electron-donating, it would be expected to have a different effect on this activity compared to unsubstituted IAA or IAA with electron-withdrawing groups.

When comparing different indole acetic acid derivatives as aldose reductase inhibitors, it was found that 1-indole acetic acid was more effective than 3-indole acetic acid. nih.gov This underscores the importance of the attachment point of the acetic acid side chain.

The following table provides a comparative summary of SAR trends:

| Compound | Key Structural Feature | General Impact on Activity (Context-Dependent) |

|---|---|---|

| Indole-3-acetic acid (IAA) | Unsubstituted indole ring. | Baseline activity; serves as a reference compound. wikipedia.org |

| This compound | C5-propoxy group. | Increased lipophilicity; potential for altered electronic properties and steric interactions. |

| 1-Indole acetic acid | Acetic acid at N1 position. | Can exhibit higher activity in certain systems (e.g., aldose reductase inhibition) compared to the 3-substituted isomer. nih.gov |

| Indole derivatives with C4-substituents | Substitution at the 4-position. | Often associated with reduced biological activity. researchgate.net |

| Indole derivatives with C7-substituents | Substitution at the 7-position. | Can lead to enhanced biological activity. researchgate.net |

Biosynthesis and Biotransformation Pathways of Indole Acetic Acid Derivatives

Tryptophan-Dependent Biosynthetic Pathways in Microorganisms

The majority of microbial IAA synthesis utilizes L-tryptophan as a precursor. nih.gov Several distinct pathways have been identified, named after their key intermediates. These pathways are not mutually exclusive, and some microorganisms may possess the genetic machinery for more than one route. nih.gov

Indole-3-acetamide (IAM) Pathway: This is one of the most extensively studied pathways in bacteria. nih.govoup.com It involves a two-step process where tryptophan is first converted to indole-3-acetamide (IAM) by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. oup.comresearchgate.net Subsequently, an IAM hydrolase, encoded by the iaaH gene, hydrolyzes IAM to produce indole-3-acetic acid (IAA) and ammonia. nih.gov This pathway is notably used by pathogenic bacteria to disrupt the host's hormonal balance. researchgate.net

Indole-3-pyruvic acid (IPyA) Pathway: Considered a major pathway for IAA biosynthesis in many beneficial bacteria, the IPyA pathway is also highly conserved in plants. mdpi.comnih.gov The process begins with the conversion of tryptophan to indole-3-pyruvic acid (IPyA) by a tryptophan aminotransferase. mdpi.compnas.org In the subsequent and often rate-limiting step, IPyA is decarboxylated to form indole-3-acetaldehyde (IAAld) by an enzyme called indole-3-pyruvate decarboxylase (IPDC). mdpi.com Finally, IAAld is oxidized to IAA by an aldehyde dehydrogenase. mdpi.com IPyA and IAAld are unstable compounds and can be converted to indole-3-lactic acid (ILA) and indole-3-ethanol (TOL), respectively, which can serve as proxies for their presence. nih.govplos.org

Tryptamine (TAM) Pathway: This pathway is also found in both microorganisms and plants. mdpi.comnih.gov It is initiated by the decarboxylation of tryptophan to tryptamine (TAM) by tryptophan decarboxylase. mdpi.com Tryptamine is then converted to indole-3-acetaldehyde (IAAld) by an amine oxidase, which is subsequently oxidized to IAA. mdpi.comnih.gov

Indole-3-acetonitrile (IAN) Pathway: While more thoroughly studied in plants, particularly Brassicaceae, the IAN pathway also exists in microorganisms. nih.govjircas.go.jp In this route, tryptophan is converted to indole-3-acetaldoxime (IAOx). mdpi.com IAOx is then transformed into indole-3-acetonitrile (IAN). nih.gov The final step involves the conversion of IAN to IAA, which can be catalyzed by a nitrilase. mdpi.com

| Pathway Name | Initial Enzyme | Key Intermediate(s) | Final Enzyme (to IAA) |

|---|---|---|---|

| Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase (iaaM) | Indole-3-acetamide (IAM) | IAM hydrolase (iaaH) |

| Indole-3-pyruvic acid (IPyA) | Tryptophan aminotransferase | Indole-3-pyruvic acid (IPyA), Indole-3-acetaldehyde (IAAld) | Aldehyde dehydrogenase |

| Tryptamine (TAM) | Tryptophan decarboxylase | Tryptamine (TAM), Indole-3-acetaldehyde (IAAld) | Aldehyde dehydrogenase |

| Indole-3-acetonitrile (IAN) | (Cytochrome P450 enzymes in plants) | Indole-3-acetaldoxime (IAOx), Indole-3-acetonitrile (IAN) | Nitrilase |

Tryptophan-Independent Biosynthetic Routes in Biological Systems

Evidence for the existence of a tryptophan-independent pathway for IAA synthesis has been accumulating for decades, primarily from studies on maize and Arabidopsis mutants that are deficient in tryptophan synthesis but still produce IAA. nih.govpnas.org This alternative route suggests that IAA can be synthesized from a precursor that precedes tryptophan in its own biosynthetic pathway, such as indole (B1671886) or indole-3-glycerol phosphate. oup.commdpi.com

Enzymatic Degradation and Catabolic Pathways

The concentration of IAA in any biological system is tightly regulated not only by its synthesis but also by its degradation. asm.org Numerous microorganisms have the ability to catabolize or assimilate IAA, using it as a source of carbon, nitrogen, and energy. nih.govresearchgate.net

A well-characterized system for the aerobic degradation of IAA in bacteria is encoded by the iac gene cluster. nih.govresearchgate.net This pathway has been identified in various bacteria, including strains of Pseudomonas putida, Acinetobacter baumannii, and Paraburkholderia phytofirmans. nih.govnih.gov The iac-mediated degradation of IAA proceeds through several intermediates. The initial step is catalyzed by an IAA oxygenase, encoded by the iacA gene, which converts IAA into 2-oxoindole-3-acetic acid. nih.govnih.gov Subsequent enzymatic reactions convert this intermediate through compounds like 3-hydroxy-2-oxindole-3-acetic acid, eventually leading to the central metabolite catechol. asm.orgnih.gov Catechol is then further metabolized via ring cleavage. asm.org

Another distinct gene cluster, designated iaa, is responsible for the anaerobic conversion of IAA to 2-aminobenzoyl-CoA. nih.gov The ability of bacteria to degrade IAA is ecologically significant, as it allows them to modulate auxin levels in their environment, potentially interfering with plant developmental processes or utilizing a readily available nutrient source. nih.gov

| Gene Cluster | Degradation Condition | Key Initial Enzyme/Gene | Final Characterized Product | Example Organisms |

|---|---|---|---|---|

| iac | Aerobic | IAA oxygenase (iacA) | Catechol | Pseudomonas putida, Acinetobacter baumannii |

| iaa | Anaerobic | Not specified | 2-aminobenzoyl-CoA | Aromatoleum aromaticum |

Role of Microbial Metabolites in Host-Microbe Interactions

Microbially produced IAA is a pivotal molecule in the complex dialogue between microbes and their plant hosts. The effects of bacterial IAA can range from pathogenic to beneficial, depending on the context of the interaction and the specific pathways employed. semanticscholar.orgresearchgate.net

Beneficial bacteria, such as plant growth-promoting rhizobacteria (PGPR), utilize IAA to stimulate plant growth. nih.gov This can include promoting root development and architecture, which enhances the plant's uptake of water and nutrients. nih.govresearchgate.net By increasing the root surface area, microbial IAA can improve plant resilience to abiotic stresses like drought and salinity. nih.gov

Conversely, pathogenic bacteria can manipulate the host's hormonal balance by producing large amounts of IAA, leading to disease symptoms like galls and tumors. nih.govresearchgate.net The production of IAA by microbes can also help them circumvent the host's basal defense mechanisms, facilitating colonization. semanticscholar.orgoup.com Beyond its direct effects on the plant, IAA can also function as an intercellular signaling molecule within microbial communities and may directly influence bacterial physiology, including resistance to various stresses. nih.govnih.gov Therefore, the biosynthesis and degradation of IAA by microbes are critical factors that shape the ecological dynamics of the rhizosphere and phyllosphere.

Advanced Research Methodologies and Computational Studies

Spectroscopic and Chromatographic Techniques for Compound Characterization and Purity Assessment in Research Settings

The definitive identification and purity verification of newly synthesized 2-(5-Propoxy-1H-indol-3-YL)acetic acid are foundational steps in its research and development. This is achieved through a combination of spectroscopic and chromatographic methods that provide detailed information about its molecular structure and sample composition.

Spectroscopic Characterization: Spectroscopic techniques are used to elucidate the molecular structure of the compound. The structures of synthesized indole (B1671886) derivatives are typically confirmed using methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of the molecule. For an indole derivative like this compound, ¹H NMR would confirm the presence of protons on the indole ring, the acetic acid side chain, and the propoxy group, with their chemical shifts and splitting patterns providing information about their connectivity. nih.govmdpi.commdpi.com ¹³C NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. mdpi.commdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of the compound, which allows for the confirmation of its elemental composition. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comijper.org For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole ring, the O-H and C=O stretches of the carboxylic acid group, and C-O stretches associated with the propoxy ether linkage.

Chromatographic Purity Assessment: Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts of the synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of indoleacetic acid derivatives. akjournals.com The compound is passed through a column under high pressure, and its retention time is measured. A pure sample will ideally show a single, sharp peak. The purity is often quantified by the peak area percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hybrid technique couples the separation power of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. nih.gov It is particularly useful for detecting and quantifying trace-level impurities and is a robust method for analyzing indole derivatives. nih.govnih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used for monitoring the progress of chemical reactions and for preliminary purity checks. akjournals.com Different solvent systems can be developed to achieve effective separation of indole derivatives on a silica gel plate. akjournals.comresearchgate.net

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Structural Elucidation (Proton Environment) | Signals corresponding to aromatic protons, CH₂ of the acetic acid, N-H of the indole, and CH₂, CH₂, CH₃ of the propoxy group. |

| ¹³C NMR | Structural Elucidation (Carbon Skeleton) | Signals for all unique carbons, including the indole ring, acetic acid side chain (including C=O), and propoxy group carbons. |

| HRMS | Molecular Formula Confirmation | A molecular ion peak corresponding to the exact mass of C₁₃H₁₅NO₃. |

| FTIR | Functional Group Identification | Characteristic stretches for N-H, O-H (broad), C=O, aromatic C-H, and C-O bonds. |

| HPLC | Purity Assessment | A single major peak indicating a high degree of purity (e.g., >98%). |

In Silico Approaches for Biological Activity Prediction and Target Identification (e.g., PASS prediction)

Before undertaking extensive and costly laboratory screening, computational or in silico methods can be used to predict the likely biological activities of this compound. These approaches use the compound's chemical structure to forecast its pharmacological properties, helping to guide experimental research. nih.govnih.gov

Prediction of Activity Spectra for Substances (PASS): PASS is a well-established computational tool that predicts a wide spectrum of biological activities based on the structure of a compound. mdpi.com The algorithm compares the input structure to a large database of known biologically active substances. The result is presented as a list of potential activities, each with a probability score for being active (Pa) and inactive (Pi).

Interpretation of PASS Scores: An activity is considered likely if Pa > Pi. mdpi.com A Pa value greater than 0.7 suggests a high probability of observing that activity in experiments, while a Pa value between 0.5 and 0.7 indicates moderate probability. mdpi.com

For this compound, a PASS prediction might generate a profile of potential activities based on its structural similarity to other known indole compounds and auxins. This could include predictions for activities such as enzyme inhibition, nuclear receptor ligand activity, or antineoplastic properties. nih.govmdpi.com

| Hypothetical PASS Prediction for this compound | |

| Predicted Biological Activity | Pa (Probability to be Active) |

| Kinase inhibitor | 0.785 |

| Antineoplastic | 0.750 |

| GPCR ligand | 0.690 |

| Peroxidase inhibitor | 0.620 |

| Aldehyde oxidase inhibitor | 0.550 |

Note: This table is illustrative and represents hypothetical data that could be generated by a PASS analysis.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

To understand how this compound might exert a biological effect, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques model the interaction between the compound (the ligand) and a specific biological target, typically a protein. nih.gov

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. nih.govdrugbank.com The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govdrugbank.com For instance, docking of an indoleacetic acid derivative into the active site of an enzyme like peroxisome proliferator-activated receptor gamma (PPARγ) could reveal critical interactions between the carboxylic acid group and specific amino acid residues. nih.govdrugbank.com

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov These simulations model the movements and conformational changes of the protein and ligand, providing a more realistic representation of the binding event. nih.govnih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over the simulation time. researchgate.netf1000research.com A stable RMSD plot suggests the complex has reached equilibrium. f1000research.com

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. researchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA): Provides a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

These simulations are powerful tools for validating docking results, predicting binding affinities, and understanding the mechanisms that govern ligand-protein recognition. nih.gov

| Computational Technique | Objective | Key Output/Metric |

| Molecular Docking | Predict binding pose and affinity | Docking Score (e.g., kcal/mol), Interaction Map (H-bonds, hydrophobic contacts) |

| Molecular Dynamics (MD) Simulation | Analyze dynamic stability of the complex | RMSD, RMSF, Solvent Accessible Surface Area (SASA), Binding Free Energy |

High-Throughput Screening Methodologies for the Discovery of Novel Biological Activities

High-Throughput Screening (HTS) involves the automated testing of a compound against a large number of biological targets to discover novel activities. This approach allows for the rapid evaluation of a compound's potential across a wide range of assays.

For this compound, HTS could be used to screen it against libraries of enzymes, receptors, or whole cells to identify unexpected "hits." Common HTS methodologies applicable to indole derivatives include:

Biochemical Assays: These assays measure the effect of a compound on a purified protein, such as an enzyme or receptor. For example, screening for kinase inhibition would involve measuring the enzyme's activity in the presence of the compound.

Cell-Based Assays: These assays use living cells to measure a compound's effect on a cellular process, such as cell proliferation, cytotoxicity, or the activation of a signaling pathway. Enzyme-linked immunosorbent assays (ELISAs) can be adapted for HTS to rapidly measure the production of specific molecules by cells. nih.gov

High-Performance Affinity Chromatography (HPAC): HPAC can be used as an HTS method to rapidly screen for the binding of compounds to specific proteins, such as human serum albumin (HSA). unl.edu This is useful for identifying potential drug-protein interactions early in the discovery process. unl.edu

The development of miniaturized techniques allows these assays to be performed in microtiter plates, enabling the testing of thousands of compounds or conditions in a short period. nih.gov HTS provides a powerful, unbiased approach to uncovering the full therapeutic potential of a novel compound like this compound.

Potential Research Applications and Future Directions

Development of Novel Chemical Probes for Elucidating Biological Pathways

The indole (B1671886) scaffold is a versatile core for designing small-molecule probes to study complex biological systems. rsc.org Chemical probes are essential tools that allow for the precise perturbation and study of biological pathways. mdpi.com The structure of 2-(5-Propoxy-1H-indol-3-YL)acetic acid offers a foundational template that could be modified to create novel probes.

The indole core itself possesses intrinsic fluorescence, which can be modulated by substitutions on the ring, making it a candidate for developing fluorogenic probes. rsc.org The key structural features of this compound could be systematically modified to generate a library of chemical probes:

The Indole Core : Serves as the primary scaffold and can be functionalized to tune photophysical properties or introduce reactive groups.

The Acetic Acid Side Chain : This carboxyl group provides a handle for bioconjugation, allowing the probe to be attached to other molecules, such as proteins or nanoparticles, for targeted delivery or pull-down assays.

The 5-Propoxy Group : This substituent can be altered to modulate the molecule's lipophilicity, thereby influencing its cell membrane permeability and subcellular localization. Changing this group can also fine-tune the probe's selectivity for specific protein targets.

By incorporating reactive or reporter groups (e.g., photo-affinity labels, biotin (B1667282) tags, or fluorophores), derivatives of this compound could be developed to identify and characterize protein targets, map signaling networks, and visualize biological processes in living cells. mdpi.com

| Probe Feature | Potential Modification on Scaffold | Purpose in Biological Pathway Elucidation |

| Target Engagement | Varying the alkoxy chain (e.g., methoxy, butoxy) at the 5-position. | Modulate binding affinity and selectivity for specific protein targets (e.g., enzymes, receptors). |

| Visualization | Conjugating a fluorophore (e.g., NBD) to the acetic acid side chain. | Allow for real-time imaging of the probe's distribution and interaction with targets within cells. nih.gov |

| Target Identification | Introducing a photo-activatable crosslinker (e.g., diazirine) on the indole ring. | Covalently link the probe to its binding partners upon UV irradiation for subsequent identification by mass spectrometry. |

| Affinity Purification | Attaching a biotin tag to the acetic acid side chain via a linker. | Isolate and enrich probe-protein complexes from cell lysates to identify unknown interacting proteins. |

Conceptual Frameworks for Applications in Agricultural Biotechnology

The parent molecule, Indole-3-acetic acid (IAA), is the most common and physiologically active auxin, a class of hormones that governs nearly every aspect of plant growth and development, including cell division and elongation, root formation, and responses to environmental cues. nih.govnih.gov Synthetic auxins are used extensively in agriculture to promote rooting, control flowering, and improve crop yields. ncert.nic.inpomais.com

This compound can be conceptualized as a next-generation synthetic auxin. Natural IAA can be susceptible to rapid degradation within the plant. mdpi.com Synthetic analogues are often designed to have greater stability or modified activity. The 5-propoxy substitution on the indole ring could potentially protect the molecule from oxidative degradation, leading to a longer half-life and more sustained biological activity within the plant.

Potential applications in agriculture include:

Stress Tolerance : Auxin signaling is deeply integrated with plant responses to both biotic and abiotic stress. wikipedia.orgnih.gov Exogenous application of auxins has been shown to improve plant tolerance to stressors like heavy metals and drought. nih.govresearchgate.net A stable synthetic auxin like this compound could be investigated for its ability to prime plants for stress conditions, potentially by modulating root architecture for better water uptake or by influencing stress-responsive gene expression.

| Property | Natural Indole-3-acetic acid (IAA) | Potential Advantages of this compound |

| Chemical Stability | Prone to rapid enzymatic and photo-oxidation in vivo. mdpi.com | The 5-propoxy group may sterically hinder oxidative enzymes, increasing persistence. |

| Uptake & Transport | Transport is tightly regulated by specific protein carriers (e.g., PIN proteins). researchgate.net | Increased lipophilicity from the propoxy group might alter passive diffusion across membranes, potentially leading to different distribution patterns. |

| Receptor Interaction | Binds to specific auxin receptors like TIR1/AFB. nih.gov | Structural modification could alter binding affinity or selectivity for different receptor subtypes, potentially uncoupling specific downstream responses. |

| Application | Used widely but may require frequent application due to degradation. pomais.com | Higher stability could allow for less frequent or lower-dose applications in horticultural and agricultural settings. |

Strategies for Medicinal Chemistry Lead Optimization and Pre-clinical Candidate Identification

The indole nucleus is one of the most important scaffolds in drug discovery, frequently appearing in approved drugs and natural products. eurekaselect.comnih.gov Its ability to mimic the structure of tryptophan allows it to interact with a wide range of biological targets, including enzymes and G protein-coupled receptors. nih.govijpsr.info Therefore, this compound represents a promising starting point, or "lead compound," for a medicinal chemistry program.

Lead optimization is an iterative process of modifying a biologically active compound to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). danaher.compatsnap.com

Key optimization strategies could include:

Structure-Activity Relationship (SAR) Analysis : A library of analogues would be synthesized to probe the importance of each part of the molecule. For instance, the propoxy group could be replaced with other alkoxy groups of varying lengths or branching (e.g., methoxy, isopropoxy) or with electron-withdrawing groups (e.g., trifluoromethoxy) to study the effect on biological activity. patsnap.com

Bioisosteric Replacement : The carboxylic acid group, which is often associated with poor oral bioavailability, could be replaced with bioisosteres like a tetrazole or an acylsulfonamide to improve pharmacokinetic properties while maintaining the key interaction with the target.

Computational Modeling : Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling could be used to predict how modifications would affect the binding of the compound to a specific target, thereby guiding the synthesis of more potent and selective molecules. patsnap.com

The goal of such a program would be to transform the initial lead compound into a preclinical candidate with a desirable balance of efficacy and drug-like properties. danaher.com

| Optimization Goal | Strategy Applied to this compound | Example Modification |

| Increase Potency | Explore SAR of the 5-position substituent. | Synthesize analogues with 5-methoxy, 5-ethoxy, 5-chloro, 5-trifluoromethoxy groups. |

| Improve Selectivity | Modify the spatial arrangement of functional groups. | Introduce substituents at other positions (e.g., 2, 4, 6) of the indole ring. |

| Enhance Oral Bioavailability | Replace the carboxylic acid with a non-ionizable bioisostere. | Convert the -COOH group to a methyl ester, an amide, or a tetrazole ring. |

| Modulate Metabolic Stability | Block potential sites of metabolism (e.g., oxidation by Cytochrome P450 enzymes). | Introduce fluorine atoms on the benzene (B151609) ring or replace the propoxy group with a more stable ether linkage. |

Interdisciplinary Research Integrating Chemical Synthesis with Biological System Studies

The full potential of this compound can only be realized through a highly interdisciplinary research approach that combines the strengths of synthetic chemistry and modern biology. mdpi.comescholarship.org Such a program would involve a cyclical process of design, synthesis, and biological evaluation.

Chemical Synthesis : Organic chemists would first develop efficient and scalable routes to synthesize this compound and a diverse library of its analogues. This provides the physical compounds needed for testing.

Biological Evaluation : These newly synthesized molecules would then be evaluated by biologists and pharmacologists in a battery of assays. This could range from in vitro enzyme inhibition assays and cell-based phenotypic screens to whole-organism studies in plants or animal models of disease. nih.govnih.gov

Data Analysis and Iteration : The data from the biological evaluations would feed back to the chemists and computational modelers. This information would guide the design of the next generation of compounds with improved properties, restarting the cycle.

This integrated approach allows for the systematic exploration of the compound's potential. For example, the same library of analogues could be screened for activity as plant growth regulators, as chemical probes for a specific enzyme, and as lead compounds for a human disease target, maximizing the value of the synthetic effort and fostering collaboration across scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Propoxy-1H-indol-3-YL)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from indole derivatives. For example, alkylation at the indole nitrogen or substitution at the 5-position (e.g., propoxy group introduction) is followed by acetic acid moiety attachment. Key reagents include coupling agents (e.g., carbodiimides) and bases (e.g., NaOH) to facilitate condensation. Temperature control (reflux vs. room temperature) and solvent selection (e.g., methanol, acetic acid) significantly impact reaction efficiency .

- Data Consideration : Yields vary between 40–70% depending on the purity of intermediates and reaction time optimization .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze the indole ring protons (δ 6.8–7.5 ppm for aromatic protons) and propoxy group signals (δ 1.0–1.5 ppm for CH3, δ 3.4–3.8 ppm for OCH2). The acetic acid moiety appears as a singlet near δ 3.6–4.0 ppm for CH2 and δ 12–13 ppm for COOH .

- IR : Confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and indole NH (broad peak ~3200 cm⁻¹) .

- MS : Molecular ion peaks should align with the molecular weight (e.g., 247.26 g/mol for C13H15NO3) .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational modeling and experimental results for this compound’s reactivity?

- Methodological Answer :

- Step 1 : Validate computational parameters (e.g., DFT functional choice, solvent model) against crystallographic data (e.g., bond lengths/angles from X-ray structures) .

- Step 2 : Re-examine experimental conditions (e.g., pH, solvent polarity) that may alter protonation states or tautomerism, affecting reactivity .

- Case Study : Discrepancies in indole ring electrophilicity predictions vs. observed alkylation rates may arise from neglected steric effects in simulations .

Q. What strategies optimize the compound’s bioactivity in cell-based assays while minimizing cytotoxicity?

- Methodological Answer :

- Derivatization : Modify the propoxy chain length or introduce electron-withdrawing groups (e.g., fluorine) to enhance target binding without increasing lipophilicity .

- Dose-Response Curves : Use IC50/EC50 ratios to identify therapeutic windows. For example, derivatives with EC50 < 10 µM and cytotoxicity > 100 µM are prioritized .

- Mechanistic Studies : Employ fluorescence polarization or SPR to assess binding affinity to biological targets (e.g., serotonin receptors) .

Q. How can researchers address challenges in chromatographic purification of this compound derivatives?

- Methodological Answer :

- Column Selection : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar by-products .

- pH Adjustment : Acidify mobile phases to protonate the carboxylic acid group, reducing tailing and improving peak symmetry .

- Case Example : Impurities from incomplete propoxylation can be removed via prep-HPLC with a 70:30 H2O:MeCN mobile phase .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the propoxy group?

- Methodological Answer :

- Potential Cause : Rotameric equilibria in the propoxy chain due to restricted rotation around the C-O bond.

- Solution : Acquire variable-temperature NMR (VT-NMR) to coalesce split peaks at elevated temperatures (e.g., 60°C) .

- Validation : Compare with computational NOE predictions to confirm spatial arrangements .

Q. How to interpret conflicting bioassay results between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Factors : Assess metabolic stability (e.g., hepatic microsome assays) to identify rapid degradation in vivo .

- Tissue Penetration : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify blood-brain barrier penetration .

- Species Variability : Test receptor homology across models; e.g., rodent vs. human serotonin receptor isoforms .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.